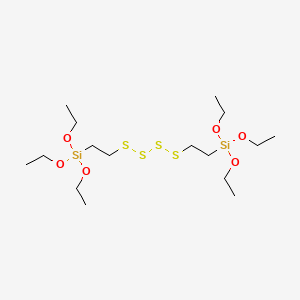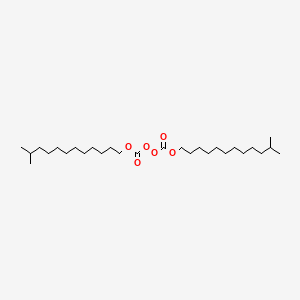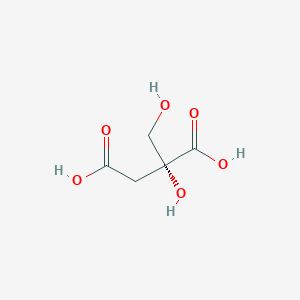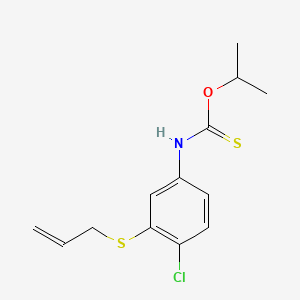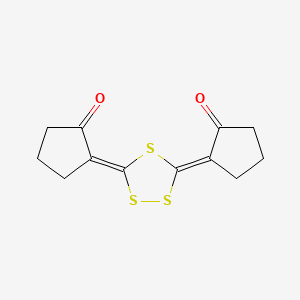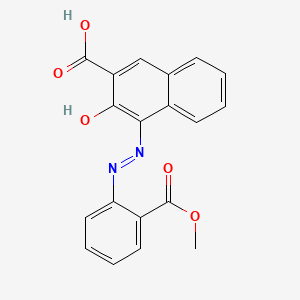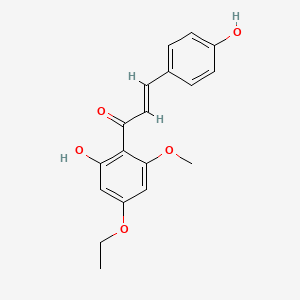
2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-one, 1-(4-hydroxyphenyl)-3-phenyl-: A simpler chalcone with similar biological activities.
2-Propen-1-one, 1-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-: Another chalcone with methoxy substitution, known for its antioxidant properties.
Uniqueness
The presence of ethoxy and methoxy groups in 2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)- enhances its solubility and may contribute to its unique biological activities compared to other chalcones.
Propiedades
Número CAS |
86277-69-2 |
|---|---|
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
(E)-1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-3-23-14-10-16(21)18(17(11-14)22-2)15(20)9-6-12-4-7-13(19)8-5-12/h4-11,19,21H,3H2,1-2H3/b9-6+ |
Clave InChI |
IIQWTQOIXKHRNF-RMKNXTFCSA-N |
SMILES isomérico |
CCOC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES canónico |
CCOC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


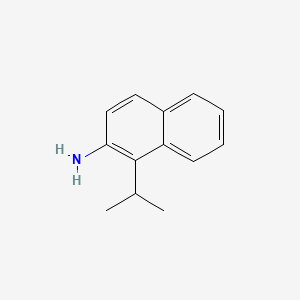
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)



